4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one
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Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C23H15ClN4O2 and its molecular weight is 414.85. The purity is usually 95%.
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Mechanism of Action
Target of action
Oxadiazoles are known to have a broad range of chemical and biological properties . They are often used as synthons in the development of new drugs . Phthalazines, on the other hand, are a class of compounds that have been studied for their potential medicinal properties, but the specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of action
The mode of action of oxadiazoles and phthalazines can vary greatly depending on their specific structure and the target they interact with. Some oxadiazoles have been found to exhibit antimicrobial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity .
Biochemical pathways
The biochemical pathways affected by oxadiazoles and phthalazines can vary widely depending on their specific targets. For example, some oxadiazoles have been found to have antimicrobial activity, suggesting they may interfere with bacterial cell wall synthesis or other essential bacterial processes .
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Some oxadiazoles have been found to have antimicrobial and antitumor activity, suggesting they may kill or inhibit the growth of bacteria or cancer cells .
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O2/c1-14-6-2-5-9-19(14)28-23(29)18-8-4-3-7-17(18)20(26-28)22-25-21(27-30-22)15-10-12-16(24)13-11-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZNCYQUMJIOBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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